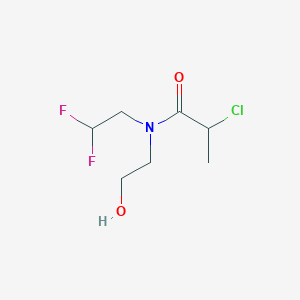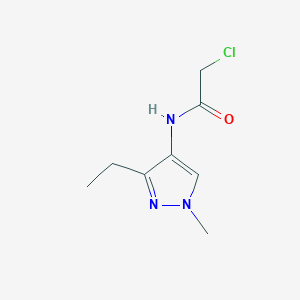
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide, also known as DFEA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicine.
Aplicaciones Científicas De Investigación
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been studied for its potential use in the treatment of various medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been found to have neuroprotective effects and can prevent the death of neurons in the brain.
Mecanismo De Acción
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has antioxidant properties and can protect cells from oxidative stress. In the brain, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide acts on the cholinergic system, which is involved in learning and memory.
Biochemical and Physiological Effects:
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has been found to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the production of reactive oxygen species, and increase the levels of antioxidants in the body. In the brain, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide can enhance cognitive function and improve memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to penetrate cell membranes. However, its use can be limited by its toxicity and potential side effects.
Direcciones Futuras
There are several areas of future research for 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide, including its potential use in combination with other drugs for cancer treatment, its effects on other neurological disorders such as Huntington's disease, and its potential use as a cognitive enhancer in healthy individuals. Additionally, further studies are needed to determine the optimal dosage and administration of 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide for different medical conditions.
In conclusion, 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide is a promising compound with potential applications in the field of medicine. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further studies are needed to fully understand the potential of 2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide and its role in the treatment of various medical conditions.
Métodos De Síntesis
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide can be synthesized through a multistep reaction process involving the reaction of 2-chloroethylamine hydrochloride with ethylene oxide, followed by the reaction of the resulting compound with 2,2-difluoroacetic anhydride. The final product is obtained after purification through column chromatography.
Propiedades
IUPAC Name |
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClF2NO2/c1-5(8)7(13)11(2-3-12)4-6(9)10/h5-6,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNRXJVRQAFLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCO)CC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,2-difluoroethyl)-N-(2-hydroxyethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)
![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)

![3-ethyl-N-[1-(4-fluorophenyl)pentyl]-1-methylpyrazol-4-amine](/img/structure/B6635105.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)


![2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)

![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)